Phorate-d10 (o,o-diethyl-d10)

Beschreibung

Contextualization of Stable Isotope Labeled Analogs in Chemical Research

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com Unlike radioactive isotopes, these heavy stable isotopes are detected by their increased mass using mass spectrometry (MS). thermofisher.com The chemical behavior of a SIL analog is nearly identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in analytical methods, especially those involving mass spectroscopic detection. acanthusresearch.comwaters.com

The primary application of SIL compounds is in isotope dilution mass spectrometry (IDMS), a technique that significantly enhances the accuracy and precision of quantitative analysis. sigmaaldrich.com By adding a known quantity of the labeled standard to a sample before processing, any loss of the analyte during sample preparation and analysis can be accurately measured and compensated for. sigmaaldrich.com This is because the SIL standard experiences the same extraction efficiencies and matrix effects—the alteration of analytical signal due to co-extracting components from the sample—as the target analyte. waters.com The use of SIL internal standards has been widely demonstrated to reduce variability and improve the reproducibility and accuracy of LC-MS/MS assays. acanthusresearch.com

Deuterium-labeled compounds, in particular, are frequently used due to cost factors. acanthusresearch.com They are invaluable in a wide range of applications, including drug metabolism and pharmacokinetic (DMPK) research, mechanistic and kinetic studies, and the analysis of agrochemicals to trace their environmental fate and impact. symeres.com

Significance of Phorate-d10 as a Deuterated Internal Standard and Tracer in Environmental and Biological Studies

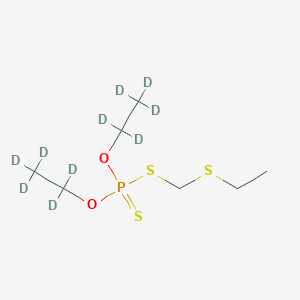

Phorate-d10 is the deuterium-labeled analog of phorate (B1677698), an organophosphate insecticide. In this compound, the ten hydrogen atoms in the two ethyl groups are replaced with deuterium. This isotopic labeling makes Phorate-d10 an essential internal standard for the quantitative analysis of phorate and its metabolites in complex matrices. iwaponline.com

In environmental research, Phorate-d10 is crucial for monitoring pesticide residues in samples like water and soil. Its use in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification by correcting for matrix effects and variations in instrument response. waters.com For instance, research on the determination of pesticides in surface and ground water has utilized Phorate-d10 as an internal standard to ensure accuracy and sensitivity, achieving detection limits in the range of 0.05–1 μg L−1. iwaponline.com

The compound also functions as a tracer to study the environmental fate and transport of phorate. By tracking the labeled molecule, researchers can investigate degradation pathways, such as hydrolysis and oxidation, in soil and water systems. This helps in understanding the persistence and potential bioaccumulation of the parent pesticide. For example, studies have employed Phorate-d10 in thin-film solid-phase microextraction (TF-SPME) methods, which showed significantly higher extraction amounts compared to traditional fibers, demonstrating its utility in advanced analytical techniques for environmental monitoring. chromatographyonline.com

In biological studies, the ability to accurately quantify the parent compound is vital. While the toxicity of phorate is well-documented, Phorate-d10's role is not to assess toxicity but to enable precise measurement in toxicological and metabolic research. nih.gov For example, it can be used in methods designed to detect phorate in plasma samples, achieving low detection limits and high recovery rates, which is essential for understanding the distribution and metabolism of the pesticide in biological systems.

Table 1: Properties of Phorate-d10 (o,o-diethyl-d10)

| Property | Value |

|---|---|

| Chemical Formula | C₇D₁₀H₇O₂PS₃ |

| Molecular Weight | 270.44 g/mol |

| Isotopic Purity | ≥99 atom % D |

| Primary Use | Internal Standard |

| Common Analytical Methods | GC-MS, LC-MS/MS |

This table summarizes key properties of Phorate-d10 based on available chemical data.

Table 2: Research Applications and Analytical Methods Utilizing Phorate-d10

| Research Area | Analytical Method | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Environmental Monitoring | SPME-GC/MS | Surface and Ground Water | Used as an internal standard for the determination of multiple pesticides with detection limits of 0.05–1 μg L−1 and good linearity (R² > 0.99). | iwaponline.com |

| Pesticide Residue Analysis | LC/MS/MS | Drinking Water | Included as an internal standard in EPA Method 540 for the analysis of selected organic contaminants. | perlan.com.pl |

| Environmental Fate Studies | TF-SPME-GC-MS | Water | The use of a TF-SPME membrane extracted 18.5 times more Phorate-d10 than a standard SPME fiber, enhancing detection. | chromatographyonline.com |

| Biological Sample Analysis | Magnetic Dispersive Solid-Phase Extraction | Plasma | Enabled a detection limit of 0.46 ng/mL with recovery rates between 86.1% and 101.7% for phorate. | |

This table presents a summary of research findings where Phorate-d10 was used as an internal standard or tracer.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULVZWIRKLYCBC-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O2PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028084 | |

| Record name | Phorate-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-45-4 | |

| Record name | Phorate-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization of Phorate D10 O,o Diethyl D10

Methodologies for Deuterium (B1214612) Labeling at Specific Positions (e.g., O,O-diethyl-d10)

The synthesis of Phorate-d10 with deuterium atoms specifically at the O,O-diethyl positions involves a multi-step process that begins with deuterated starting materials. A common strategy is to utilize deuterated ethanol (B145695) (C2D5OD) or a deuterated ethyl halide, such as ethyl-d5 bromide.

A general synthetic route can be outlined as follows:

Formation of a Deuterated Phosphorodithioate Intermediate : Deuterated ethanol-d6 (B42895) is reacted with phosphorus pentasulfide. This reaction forms the key intermediate, O,O-diethyl-d10 phosphorodithioic acid.

Reaction with Formaldehyde : The O,O-diethyl-d10 phosphorodithioic acid is then reacted with formaldehyde.

Thiolation : The resulting intermediate is subsequently reacted with ethanethiol (B150549) to yield the final product, Phorate-d10.

Careful control of reaction conditions is crucial throughout the synthesis to prevent any H/D exchange, which would compromise the isotopic purity of the final product. cerilliant.com The use of deuterated solvents and reagents where appropriate helps to maintain the high level of deuterium incorporation.

Spectroscopic and Chromatographic Characterization Techniques for Labeled Compounds

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized Phorate-d10.

High-resolution mass spectrometry (HR-MS) is a primary tool for confirming the successful incorporation of deuterium and determining the isotopic purity of Phorate-d10. nih.govrsc.org

Molecular Ion Confirmation : The mass spectrum of Phorate-d10 will show a molecular ion peak corresponding to its increased mass due to the ten deuterium atoms. The molecular formula of Phorate-d10 is C₇H₇D₁₀O₂PS₃, and its molecular weight is approximately 270.44 g/mol , compared to the 260.3 g/mol of unlabeled phorate (B1677698). icpms.cz

Isotopic Distribution Analysis : By examining the isotopic pattern of the molecular ion cluster, the percentage of deuterium incorporation can be calculated. rsc.orgresearchgate.net Ideally, the abundance of the fully deuterated species (d10) should be high, with minimal presence of partially deuterated (d1 to d9) or unlabeled (d0) isotopologues. rsc.org Techniques like electrospray ionization (ESI) coupled with HR-MS are particularly effective for this purpose. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of phorate and its metabolites, and can be applied to assess the purity of the deuterated standard. medwinpublishers.com

The following table illustrates a hypothetical isotopic distribution for a sample of Phorate-d10, which would be determined by mass spectrometry.

| Isotopologue | Relative Abundance (%) |

| d10 | 99.2 |

| d9 | 0.6 |

| d8 | 0.2 |

| d0-d7 | <0.1 |

This table is for illustrative purposes and actual values may vary between synthesis batches.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and confirms the specific positions of the deuterium labels. rsc.orgvedomostincesmp.ru

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a highly pure Phorate-d10 sample, the signals corresponding to the ethyl protons should be significantly diminished or absent. The presence of any residual signals in these regions can be used to quantify the amount of unlabeled or partially deuterated impurities.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Phorate-d10 would show signals in the regions corresponding to the chemical shifts of the ethyl groups, confirming that the deuterium atoms are located at the desired positions.

³¹P NMR (Phosphorus NMR) : ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. nanalysis.com The spectrum of Phorate-d10 will show a characteristic signal for the phosphorus atom, and the coupling patterns (or lack thereof) with adjacent protons can further confirm the deuteration of the ethyl groups. The chemical shift in the ³¹P NMR spectrum provides information about the chemical environment of the phosphorus nucleus.

Assessment of Isotopic Purity and Chemical Purity

Isotopic Purity : As determined by mass spectrometry, isotopic purity refers to the percentage of the compound that is the desired d10 isotopologue. nih.govrsc.org For use as an internal standard in quantitative analysis, an isotopic purity of ≥99 atom % D is often required. lgcstandards.com

Chemical Purity : This refers to the percentage of the material that is the chemical compound of interest (Phorate-d10), irrespective of its isotopic composition. Chemical purity is typically assessed using chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (MS) or other detectors like a flame ionization detector (FID). nih.gov These techniques separate Phorate-d10 from any synthesis byproducts, starting materials, or degradation products. Commercially available standards often have a chemical purity of 95% or greater. lgcstandards.com

The combination of these analytical techniques ensures that the Phorate-d10 is suitable for its intended use as a high-quality internal standard for the accurate and precise quantification of phorate in various samples. vedomostincesmp.ru

Advanced Analytical Methodologies Utilizing Phorate D10 O,o Diethyl D10

Role of Phorate-d10 as an Internal Standard in Quantitative Analysis

Phorate-d10 (o,o-diethyl-d10) is the deuterated analog of the organophosphate pesticide Phorate (B1677698). In quantitative analytical chemistry, isotopically labeled compounds like Phorate-d10 are invaluable as internal standards. An internal standard is a substance with properties and behavior similar to the target analyte, which is added to the sample at a known concentration before analysis. The primary role of Phorate-d10 is to compensate for the potential loss of the target analyte (Phorate and its analogs) during sample preparation and to correct for variations in instrument response.

Because Phorate-d10 is chemically almost identical to Phorate, it experiences similar effects from the sample matrix and behaves similarly during extraction, cleanup, and chromatographic separation. However, due to the presence of ten deuterium (B1214612) atoms in place of hydrogen atoms on the ethyl groups, it has a higher mass than native Phorate. This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for identifying and quantifying volatile and semi-volatile organic compounds like Phorate. medwinpublishers.com In GC-MS analysis, Phorate-d10 is introduced into the sample prior to any extraction or cleanup steps. During the analysis, both Phorate and Phorate-d10 are separated by the gas chromatograph and subsequently detected by the mass spectrometer.

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, the instrument is set to detect specific mass-to-charge (m/z) ratio ions that are characteristic of the analyte and the internal standard. For instance, the analysis would monitor for the molecular ion or specific fragment ions of Phorate, as well as the corresponding, heavier ions of Phorate-d10. medwinpublishers.comasdlib.org By comparing the peak area of the Phorate ion to that of the Phorate-d10 ion, analysts can accurately quantify the concentration of Phorate in the original sample, effectively correcting for any variability introduced during the analytical process. researchgate.net GC-MS with electron ionization (EI) has been shown to provide good sensitivity for Phorate. nih.gov

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Internal Standard | Phorate-d10 (o,o-diethyl-d10) |

| Purpose | To correct for analyte loss during sample preparation and instrumental analysis variability. |

| Ionization Mode | Electron Ionization (EI) is commonly used. nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. nih.gov |

| Quantification | Based on the ratio of the peak area of a characteristic Phorate ion to that of a characteristic Phorate-d10 ion. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

For analyzing complex matrices or requiring very low detection limits, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to single-quadrupole GC-MS. nih.govnih.gov In this technique, Phorate-d10 serves the same fundamental role as an internal standard but within a more sophisticated detection framework.

The GC-MS/MS instrument is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govscispace.com This involves selecting a specific precursor ion for both Phorate and Phorate-d10, fragmenting it, and then monitoring for a specific product ion. This two-stage mass filtering significantly reduces chemical noise and matrix interferences. nih.gov The use of an isotopically labeled internal standard like Phorate-d10 is critical in GC-MS/MS to ensure accuracy, as it co-elutes with the native compound and experiences identical ionization and fragmentation conditions, providing the most reliable basis for quantification. reddit.com While GC-EI-MS/MS is not always suitable for pesticides at very low concentrations (<100 pg/µL), negative-ion chemical ionization (NCI) can provide lower detection limits for certain compounds. nih.gov

| Parameter | Description |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Internal Standard | Phorate-d10 (o,o-diethyl-d10) |

| Advantage | Higher selectivity and sensitivity, reduced matrix interference compared to GC-MS. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM). nih.govscispace.com |

| Process | A specific precursor ion for both the analyte and the internal standard is selected, fragmented, and a specific product ion is monitored for each. |

| Quantification | Based on the response ratio of the analyte's MRM transition to the internal standard's MRM transition. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is essential for analyzing Phorate's more polar and thermally labile metabolites, such as Phorate sulfoxide (B87167) and Phorate sulfone, which are not easily analyzed by GC. researchgate.net In LC-MS methods, Phorate-d10 is used as an internal standard to account for variations in extraction efficiency, sample volume, and, crucially, matrix effects.

Matrix effects, particularly ion suppression or enhancement in the electrospray ionization (ESI) source, are a significant challenge in LC-MS analysis. nih.gov Because Phorate-d10 co-elutes with Phorate and has the same chemical properties, it is affected by ion suppression or enhancement in the same way as the target analyte. By using the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively normalized, leading to accurate quantification. This is particularly important when analyzing diverse and complex food or environmental samples. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) enhances the speed, resolution, and sensitivity of conventional LC-MS. ual.escaass.org.cn This high-throughput technique is frequently used for the simultaneous determination of Phorate and its five major metabolites (Phorate sulfoxide, Phorate sulfone, Phoratoxon (B113761), Phoratoxon sulfoxide, and Phoratoxon sulfone) in various matrices like food and animal products. nih.govresearchgate.net

In such demanding analyses, the role of Phorate-d10 as an internal standard is indispensable for maintaining data quality. nih.gov It is added to samples before extraction and is carried through the entire analytical procedure. The rapid analysis times, often under 5 minutes, and narrow peak widths achieved with UPLC technology necessitate a robust method for quantification. ual.es Phorate-d10 provides the necessary precision and accuracy by correcting for any procedural errors and matrix effects in these fast and sensitive analyses. nih.govscitepress.org

Sample Preparation Techniques for Trace Analysis of Phorate and its Analogs

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a standard sample preparation technique for the analysis of pesticide residues, including Phorate and its analogs, in a wide variety of food and agricultural matrices. waters.comyoutube.com Its widespread adoption is due to its simplicity, speed, and effectiveness. The use of an internal standard like Phorate-d10 is integral to the QuEChERS workflow to ensure analytical accuracy.

The QuEChERS procedure involves two main stages:

Extraction and Partitioning : The homogenized sample is placed in a centrifuge tube. Phorate-d10, as the internal standard, is added at this initial stage. waters.com Acetonitrile (B52724) is then added as the extraction solvent, followed by a specific mixture of salts (commonly anhydrous magnesium sulfate (B86663) and sodium chloride). researchgate.netwaters.com The tube is shaken vigorously, causing the pesticides to partition into the acetonitrile layer while the salts help to separate the water from the organic layer. youtube.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant from the first step is transferred to a second tube containing a mixture of sorbents for cleanup. This mixture typically includes anhydrous magnesium sulfate to remove residual water and primary secondary amine (PSA) to remove matrix components like organic acids and sugars. researchgate.netwaters.com For samples with high pigment content, graphitized carbon black (GCB) may also be included. waters.com After shaking and centrifugation, the final purified extract is ready for analysis by techniques such as UPLC-MS/MS or GC-MS/MS. nih.govresearchgate.net

By adding Phorate-d10 at the very beginning of the QuEChERS process, it accounts for any analyte that might be lost during the liquid-liquid partitioning and d-SPE cleanup steps, thereby providing a reliable correction for recovery losses and ensuring the final calculated concentration is accurate. researchgate.netnih.gov

| Step | Procedure | Purpose |

| 1. Sample Homogenization & Weighing | A representative portion of the sample (e.g., 10-15 g) is weighed into a centrifuge tube. waters.com | To prepare the sample for extraction. |

| 2. Internal Standard Spiking | Phorate-d10 is added to the sample. | To provide a basis for accurate quantification and correct for analyte loss. |

| 3. Extraction/Partitioning | Acetonitrile and a salt mixture (e.g., MgSO₄, NaCl) are added. The tube is shaken vigorously and centrifuged. waters.comyoutube.com | To extract pesticides into the acetonitrile layer and separate it from the aqueous sample matrix. |

| 4. Dispersive SPE (d-SPE) Cleanup | An aliquot of the acetonitrile extract is transferred to a tube containing sorbents (e.g., MgSO₄, PSA). The tube is vortexed and centrifuged. waters.com | To remove interfering matrix components from the extract. |

| 5. Final Extract Analysis | The final supernatant is collected for injection into an analytical instrument (e.g., UPLC-MS/MS). nih.gov | To identify and quantify Phorate and its analogs. |

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. scispec.co.th The method utilizes conventional solvents at elevated temperatures (typically 50-200°C) and pressures (around 1500 psi) to enhance the kinetics of the extraction process. fishersci.comusda.gov These conditions increase the solubility of analytes and the mass transfer rate, while decreasing solvent viscosity, allowing for better penetration into the sample matrix. scispec.co.thusda.gov

In a typical ASE workflow for pesticide residue analysis, Phorate-d10 is added to the sample as an internal standard before extraction. The sample is then mixed with a desiccant or dispersing agent and loaded into an extraction cell. fishersci.com The automated system then extracts the sample using a predetermined solvent, temperature, and pressure program. The entire process is significantly faster and consumes considerably less solvent (15-50 mL) compared to traditional methods like Soxhlet extraction, with extraction times often as short as 12-20 minutes per sample. scispec.co.thusda.gov The resulting extract, containing both the target analyte and Phorate-d10, is then ready for cleanup and instrumental analysis. The ability of ASE to produce extracts that may not require extensive post-extraction cleanup further enhances laboratory efficiency. scispec.co.th

Online Solid-Phase Extraction (SPE)

Online Solid-Phase Extraction (SPE) is an automated sample preparation technique that is directly coupled with a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). nih.gov This method is particularly effective for extracting and concentrating analytes from liquid samples, like water. thermoscientific.fr The process involves passing the liquid sample, which has been spiked with Phorate-d10, through a small cartridge containing a solid sorbent. The target analytes, including phorate and Phorate-d10, are retained on the sorbent material while the bulk of the sample matrix is washed away. thermoscientific.fr

Following the loading and washing steps, a switching valve redirects the flow of the HPLC mobile phase through the SPE cartridge in the opposite direction. This elutes the trapped analytes directly onto the analytical column for separation and subsequent detection, often by tandem mass spectrometry (MS/MS). nih.gov This integration of cleanup and analysis into a single, automated process minimizes sample handling, reduces the risk of contamination, and significantly improves throughput and reproducibility. For compounds like phorate, which can have high water solubility, method parameters may be optimized, such as by adding sodium chloride (NaCl) to the sample to decrease solubility and improve retention on the SPE cartridge. thermoscientific.fr

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique used for the extraction and preconcentration of organic analytes from aqueous samples. nih.gov The methodology is based on the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with high density, such as chloroform (B151607) or tetrachloroethane) and a dispersive solvent (a water-miscible solvent like acetonitrile or methanol) into the aqueous sample. nih.govmdpi.com

The introduction of this mixture creates a cloudy solution, which is a ternary component system consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase. nih.gov This high surface area facilitates the rapid transfer of the target analytes, including phorate and the previously added Phorate-d10 internal standard, from the water into the extraction solvent. Following this rapid extraction, the mixture is centrifuged to separate the fine droplets, which sediment at the bottom of a conical test tube. The enriched analyte phase is then collected with a microsyringe for instrumental analysis. nih.govnih.gov The key advantages of DLLME are its simplicity, speed, low cost, and high enrichment factors, achieved with minimal solvent consumption. nih.gov

Method Validation and Performance Characteristics for Labeled Compound Applications

The validation of an analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. For applications involving labeled compounds like Phorate-d10, method validation focuses on key performance characteristics that demonstrate the accuracy and precision of the quantification strategy.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. wiley.com These limits are fundamental performance characteristics of an analytical method, indicating its sensitivity. In pesticide residue analysis, achieving low LODs and LOQs is critical for regulatory compliance and food safety assessment. researchgate.net

The use of Phorate-d10 as an internal standard helps to stabilize the analytical signal at low concentrations, contributing to the reliable determination of these limits. Method performance for phorate and other organophosphorus pesticides has been demonstrated across various matrices and techniques, showcasing the sensitivity of modern analytical instrumentation.

| Analyte | Matrix | Methodology | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Phorate | Bottle Guard | GC-MS | 0.005 mg/kg | 0.015 mg/kg | researchgate.net |

| Organophosphorus Pesticides | Water | DLLME-GC-MS | 1.5-9.1 ng/L | 5.1-30.3 ng/L | nih.gov |

| Multiclass Pesticides | Water | DLLME-GC-MS | 0.0063-0.046 µg/L | 2.0 µg/L | sbq.org.br |

Recovery and Precision Assessment

Recovery assesses the efficiency of an extraction method by measuring the percentage of the analyte extracted from the sample matrix. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). scielo.br In complex matrices, analyte losses during sample preparation are common. The primary role of Phorate-d10 is to correct for these inevitable losses.

Because Phorate-d10 is chemically identical to the native phorate (apart from its isotopic composition), it experiences the same losses during extraction, cleanup, and analysis. By calculating the ratio of the native analyte's response to the internal standard's response, the method can provide an accurate quantification of the original analyte concentration, regardless of incomplete recovery. Acceptable recovery is generally considered to be within the 70-120% range, with an RSD below 20%. scielo.br

| Matrix | Methodology | Average Recovery | Average Precision (RSD) | Source |

|---|---|---|---|---|

| Apples | ASE | 91% | 11.8% | fishersci.com |

| Carrots | ASE | 89.7% | 8.7% | fishersci.com |

| Water | SPE | 83-100% | Not Specified | thermoscientific.fr |

| Water | DLLME | 47-115% | <16% | sbq.org.br |

| Tomato | UPLC-MS/MS | 70-120% | <20% | scielo.br |

Matrix Effects and Compensation Strategies

Matrix effects are a significant challenge in analyses using mass spectrometry, such as LC-MS/MS. waters.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either signal suppression or enhancement. researchgate.net This can result in inaccurate quantification. For instance, studies have shown that phorate can suffer from significant matrix-induced signal suppression in various food commodities. nih.gov

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard. researchgate.net Phorate-d10 co-elutes chromatographically with native phorate and experiences the same degree of signal suppression or enhancement because it has identical physicochemical properties. By using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effect is effectively canceled out. This isotope dilution technique is considered the gold standard for accurate quantification in complex matrices, as it corrects for variations in extraction efficiency, instrument response, and matrix effects simultaneously. nih.gov

Applications in Environmental Monitoring and Food Safety Testing

Phorate-d10 (o,o-diethyl-d10) serves as a critical analytical tool in environmental monitoring and food safety testing. As a stable isotope-labeled (SIL) internal standard, it is employed in isotope dilution mass spectrometry techniques to ensure the accuracy and precision of quantitative analyses. youtube.comnih.gov The use of a SIL internal standard like Phorate-d10 is considered a best practice, as it behaves nearly identically to the non-labeled analyte (Phorate) during sample extraction, preparation, and chromatographic analysis. waters.com This allows it to effectively compensate for variations in signal intensity caused by matrix effects or sample loss, which is particularly important when analyzing complex environmental and food samples. waters.comnih.govnih.gov By adding a known quantity of Phorate-d10 to a sample at the beginning of the analytical process, scientists can calculate the concentration of the target analyte with a high degree of confidence. nih.gov

Analysis in Aqueous Matrices (e.g., Well Water)

The accurate determination of pesticide residues in aqueous matrices is essential for monitoring environmental contamination and ensuring the safety of drinking water. epa.govdeepscienceresearch.com Organophosphorus pesticides like phorate can contaminate groundwater and surface water, with estimated concentrations sometimes exceeding regulatory levels of concern. epa.gov Consequently, sensitive and reliable analytical methods are required for their quantification at trace levels. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for the simultaneous determination of pesticides like phorate in water samples. researchgate.net To enhance the reliability of such methods, especially when dealing with potential sample loss during preparation or analytical variability, deuterated internal standards are utilized. nih.gov The use of Phorate-d10 in isotope dilution methods improves the quantitative analysis of phorate in water, ensuring that measurements are accurate even at the low microgram-per-liter (μg/L) concentrations relevant to public health and environmental protection. nih.govresearchgate.net Research has focused on developing optimized extraction techniques, such as binary dispersive liquid-liquid microextraction (B-DLLME), to preconcentrate analytes from water samples before GC-MS analysis, achieving low limits of detection. researchgate.net

| Matrix | Target Analyte | Analytical Method | Extraction Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Well Water | Phorate | GC-MS | B-DLLME | 0.41 μg L⁻¹ | researchgate.net |

Analysis in Complex Biological and Food Matrices (e.g., Viscera, Muscle, Eggs, Botanical Ingredients)

Quantifying pesticide residues in complex biological and food matrices presents significant analytical challenges due to the presence of interfering substances like fats, proteins, and pigments. Phorate-d10 is instrumental in overcoming these challenges when analyzing for phorate and its toxic metabolites, such as phorate sulfoxide and phorate sulfone. researchgate.netmedwinpublishers.com These metabolites must be monitored as they can be more toxic than the parent compound. jru-b.com

Analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the detection and characterization of phorate and its metabolites in diverse and complex samples. researchgate.netmedwinpublishers.com

Visceral Matrices: In forensic toxicology, GC-MS techniques have been successfully used to identify and characterize phorate and its metabolites, including phorate sulfoxide and phorate sulfone, in visceral samples. medwinpublishers.com The use of an internal standard like Phorate-d10 is crucial in these analyses to ensure accurate quantification in such complex biological material. medwinpublishers.com

Muscle and Eggs: Methods have been developed for the simultaneous quantification of phorate and its five key metabolites in animal-derived products. A validated method using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis has been applied to porcine muscle, chicken muscle, and eggs. researchgate.net Another study focused on eggs utilized solid-phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), demonstrating high recovery rates for phorate and its sulfone metabolite. scitepress.org

Botanical Ingredients: For botanical matrices such as radishes, a method involving matrix dispersion solid-phase extraction followed by GC-MS has been established. cabidigitallibrary.org This approach allows for the effective determination of phorate and its metabolites, achieving low detection and quantification limits necessary for food safety monitoring. cabidigitallibrary.org

The data below summarizes key findings from studies analyzing phorate and its metabolites in various complex matrices, where a stable isotope-labeled internal standard like Phorate-d10 is essential for achieving the reported accuracy and sensitivity.

| Matrix | Target Analytes | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Viscera | Phorate, Phorate sulfoxide, Phorate sulfone | GC-MS | Successful detection and characterization of parent compound and metabolites. | medwinpublishers.com |

| Porcine & Chicken Muscle, Eggs | Phorate and 5 metabolites | LC-MS/MS | Method developed for simultaneous quantification. | researchgate.net |

| Eggs | Phorate, Phorate sulfone | UPLC-MS/MS | Recovery rates: 78.6% - 95.6%; LOD: 0.0005 mg/kg; LOQ: 0.0015 mg/kg. | scitepress.org |

| Radish | Phorate and its metabolites | GC-MS | LOD: 0.001-0.003 mg/kg; LOQ: 0.003-0.01 mg/kg. | cabidigitallibrary.org |

Research on Phorate Degradation Pathways and Metabolite Profiling

Abiotic Degradation Mechanisms of Phorate (B1677698)

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For phorate, key abiotic pathways include reactions with water (hydrolysis), degradation by light (photodegradation), and reaction with chemical oxidants.

Hydrolysis is a significant pathway for the degradation of phorate in aqueous environments. The rate and products of hydrolysis are highly dependent on the pH of the solution. Under alkaline conditions, phorate hydrolysis can produce compounds such as diethyl disulfide, formaldehyde, and hydrogen sulfide (B99878). acs.orgnih.gov In acidic water, the half-life of phorate can range from a few days to several weeks. orst.edu

The reaction can proceed through different mechanisms. Nucleophilic attack by water or hydroxide (B78521) ions on the central phosphorus atom is a common pathway for organophosphorus compounds. acs.org However, studies have also proposed an intramolecular nucleophilic attack mechanism for phorate. acs.org A primary phosphorus-containing product identified through 31P NMR and GC-MS studies is O,O-diethyl dithiophosphate (B1263838) (DEDTP). acs.org

Table 1: Phorate Hydrolysis Half-Life at Various pH Levels

Source: Data compiled from multiple sources. nih.govacs.org

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. Phorate is susceptible to degradation by ultraviolet (UV) light. tandfonline.comtandfonline.com Studies have shown that when exposed to UV light (λ > 290 nm) as a thin film on a glass surface, phorate has a half-life of approximately 5 hours. tandfonline.comtandfonline.com In a methanol-water solution, its disappearance follows first-order kinetics. tandfonline.com

The primary photodegradation pathways involve oxidation and cleavage of the phosphorus-sulfur (P-S) bond. tandfonline.com Key photoproducts identified include:

Phorate Oxon: Formed by the oxidative desulfuration of the P=S group to a P=O group. tandfonline.com

O,O-diethyl phosphonate tandfonline.com

O,O-diethyl S-methyl phosphorodithioate tandfonline.com

The use of semiconductor nanoparticles, such as zinc oxide and copper nanoparticles, has been shown to enhance the photocatalytic degradation of phorate under solar light. allstudiesjournal.comijerd.com

Oxidation is a critical transformation pathway for phorate in various environmental compartments, including soil and plants. The primary site of oxidation is the thioether sulfur atom, leading to the formation of phorate sulfoxide (B87167) and subsequently phorate sulfone. oup.comoup.comoup.com These oxidative metabolites are often more persistent and toxic than the parent phorate compound. inchem.org

In soil, phorate is rapidly oxidized to its sulfoxide and sulfone forms. oup.comoup.com These metabolites, along with the oxygen analogue (phoratoxon) and its respective sulfoxide and sulfone, are the main residues found in plants and soil following phorate application. oup.cominchem.org This oxidative process is a key step in both abiotic and biotic degradation pathways.

Biotic Degradation Mechanisms of Phorate

Biotic degradation, mediated by microorganisms, is a crucial process for the dissipation of phorate from the environment, particularly in soil.

In the soil environment, phorate has a moderate persistence, with reported field half-lives ranging from 2 to 173 days. orst.edu Microbial action is a primary driver of its breakdown. orst.edu Microorganisms in contaminated soils can utilize phorate as a source of carbon and phosphorus, leading to its mineralization. researchgate.net The degradation process in soil involves an initial oxidation to phorate sulfoxide and phorate sulfone, which are then further broken down. nih.govsemanticscholar.org The rate of degradation can be influenced by soil type, moisture, pH, and the composition of the microbial community. orst.eduoup.com

Specific bacterial strains capable of degrading phorate have been isolated and identified from contaminated soils. These bacteria play a significant role in the bioremediation of phorate-polluted environments. researchgate.net Research has highlighted the efficacy of several bacterial genera, most notably Bacillus and Pseudomonas.

Pseudomonas spp.: Strains such as Pseudomonas aeruginosa and Pseudomonas fulva have demonstrated the ability to degrade phorate effectively. nih.govnih.gov Studies have shown that these strains can mineralize between 69% and 94.5% of phorate in aqueous solutions within 14 days. nih.gov The degradation pathway involves metabolites like diethyl-methylphosphonate, methane (B114726) dithiol, and ethanethiol (B150549). nih.gov

Bacillus spp.: Species like Bacillus aerophilus have been identified as potent phorate metabolizers. nih.govresearchgate.net

Microbial consortia, containing a mix of different bacterial species like Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva, have been shown to achieve very high removal rates of phorate from soil, with degradation reaching up to 98% in some studies. semanticscholar.orgnih.gov Other identified degrading bacteria include Ralstonia eutropha and various species of Brevibacterium and Staphylococcus. researchgate.netresearchgate.net

Table 2: Examples of Phorate-Degrading Bacterial Strains

Source: Data compiled from multiple sources. nih.govnih.govresearchgate.net

Characterization of Phorate Degradation Products and Transformation Pathways

The transformation of phorate in various environmental and biological systems is a multi-step process involving oxidation, hydrolysis, and other reactions. medwinpublishers.commedwinpublishers.com This process leads to a cascade of intermediate compounds, many of which are also of toxicological concern. researchgate.net

The degradation of phorate begins with rapid oxidation, leading to the formation of primary and secondary metabolites. researchgate.net In both plants and soil, phorate is initially oxidized to phorate sulfoxide and subsequently to phorate sulfone. researchgate.netinchem.orgoup.com These two compounds are considered the primary metabolites. inchem.org

Further metabolic processes involve the oxidation of the P=S bond to a P=O bond, creating the oxygen analog of phorate, known as phoratoxon (B113761). nih.govoclc.org This compound and its subsequent oxidation products are also significant metabolites. The full suite of these key transformation products includes:

Phorate Sulfoxide : Formed by the initial oxidation of the thioether sulfur in the phorate molecule. medwinpublishers.comresearchgate.net

Phorate Sulfone : Results from the further oxidation of phorate sulfoxide. medwinpublishers.comresearchgate.net

Phoratoxon : The oxygen analog of phorate. nih.govnih.gov

Phoratoxon Sulfoxide : A metabolite resulting from the oxidation of both the thioether sulfur and the thiono sulfur. inchem.orgnih.govunito.it

Phoratoxon Sulfone : The fully oxidized metabolite, featuring both a sulfone group and a P=O bond. inchem.orgnih.govnih.gov

Diethyl Dithiophosphoric Acid : A product of phorate hydrolysis. medwinpublishers.comethz.ch

These metabolites, particularly the sulfoxides and sulfones of phorate and phoratoxon, have been detected in various matrices, including soil, plants, and visceral samples from poisoning cases. medwinpublishers.cominchem.orgnih.gov

Table 1: Key Metabolites in Phorate Degradation

| Metabolite Name | Parent Compound | Transformation Process |

|---|---|---|

| Phorate Sulfoxide | Phorate | Oxidation |

| Phorate Sulfone | Phorate / Phorate Sulfoxide | Oxidation |

| Phoratoxon | Phorate | Oxidative Desulfuration |

| Phoratoxon Sulfoxide | Phorate / Phoratoxon | Oxidation |

| Phoratoxon Sulfone | Phorate / Phoratoxon | Oxidation |

Beyond the well-established oxidation products, recent research has uncovered more intricate degradation pathways, identifying several novel intermediate compounds. nih.gov These studies, often conducted at contaminated sites, reveal a broader picture of phorate's environmental breakdown, which can lead to the formation of simpler, more mineralized substances. nih.gov

One study identified pathways that ultimately lead to the formation of Diethyl Disulfide , Formaldehyde , and Hydrogen Sulfide . nih.gov This research also established multiple pathways for the formation of Triethyl Thiophosphate , a newly identified degradation product. nih.gov The elucidation of these pathways involved the identification of several key intermediate compounds:

O,O,S-triethyldithiophosphate : Formed when phorate undergoes intramolecular nucleophilic hydrolysis. nih.gov

O,O,O-triethyl phosphorothioate : Generated when the intermediate O,O-diethyl thiophosphate reacts with ethanol (B145695). nih.gov

Diethyl Chlorophosphate : An intermediate formed from the oxidation of diethyl chlorothiophosphate. nih.gov

These findings demonstrate that phorate degradation is more complex than previously understood, involving a variety of chemical reactions that produce a diverse array of transient compounds. nih.gov

Table 2: Novel Intermediates in Phorate Degradation Pathways

| Intermediate Compound | Precursor / Associated Reaction | Subsequent Product(s) |

|---|---|---|

| Triethyl Thiophosphate | Formed via four identified pathways, including from O,O,S-triethyldithiophosphate. nih.gov | Contributes to further degradation. |

| O,O,S-triethyldithiophosphate | Intramolecular hydrolysis of phorate. nih.gov | Oxidized to Triethyl Thiophosphate. nih.gov |

| O,O,O-triethyl phosphorothioate | Reaction of O,O-diethyl thiophosphate with ethanol. nih.gov | Part of a novel degradation pathway. nih.gov |

| Diethyl Chlorophosphate | Oxidation of diethyl chlorothiophosphate. nih.gov | Involved in the formation of Triethyl Thiophosphate. nih.gov |

| Diethyl Disulfide | Final degradation product from various pathways. nih.gov | End product of a degradation chain. |

| Formaldehyde | Final degradation product from various pathways. nih.goveagri.org | End product of a degradation chain. |

Isotopic Tracer Studies in Phorate Degradation Research (Utilizing Phorate-d10)

Isotopic tracer studies are indispensable for accurately elucidating the complex metabolic and environmental degradation pathways of compounds like phorate. Phorate-d10 (o,o-diethyl-d10), a deuterated isotopologue of phorate, is a vital tool for this research. In Phorate-d10, the ten hydrogen atoms on the two O-ethyl groups are replaced with deuterium (B1214612), a stable isotope of hydrogen.

The utility of Phorate-d10 lies in its application as an internal standard or tracer in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearcher.life When Phorate-d10 is introduced into a test system (e.g., a soil sample or a biological matrix), its degradation can be monitored alongside the non-labeled phorate.

Because deuterium atoms are heavier than hydrogen atoms, Phorate-d10 and all of its subsequent degradation metabolites have a distinct, higher mass than their corresponding non-labeled counterparts. This mass difference allows analytical instruments to clearly differentiate between the compounds derived from the tracer and those present in the background. This methodology enables researchers to:

Trace Metabolic Pathways : By identifying the deuterated versions of metabolites like phorate-d10 sulfoxide and phorate-d10 sulfone, scientists can definitively confirm transformation pathways without ambiguity from environmental contaminants.

Quantify Degradation Rates : Phorate-d10 serves as a perfect internal standard. By adding a known amount at the beginning of an experiment, researchers can accurately calculate the concentration of the original phorate and its metabolites, correcting for any loss of sample during extraction and analysis.

Distinguish from Endogenous Compounds : In complex matrices, the unique mass signature of deuterated compounds prevents misidentification with other naturally present substances.

Through the use of Phorate-d10, scientists can achieve a higher degree of precision and confidence in mapping the intricate network of reactions that constitute phorate degradation, leading to a more complete understanding of its environmental fate.

Non Human and in Vitro Metabolism Studies of Phorate

In Vitro Metabolic Stability Assays

In vitro systems are fundamental tools for assessing the metabolic stability of xenobiotics like phorate (B1677698). These assays utilize isolated biological components, ranging from subcellular fractions to whole cells, to model metabolic processes in a controlled environment.

Subcellular fractions of liver and other tissues are widely used to investigate the metabolism of compounds. bioivt.com These preparations contain concentrated amounts of key drug-metabolizing enzymes.

Microsomes : These are vesicle-like artifacts formed from the endoplasmic reticulum during tissue homogenization. bioivt.com They are rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) monooxygenases, which are crucial for the oxidative metabolism of phorate. bioivt.commsstate.edu Studies using liver microsomes have been instrumental in demonstrating that CYPs are responsible for the initial bioactivation of phorate. msstate.edu This process involves oxidative desulfuration, which converts the parent thiono (P=S) form to the highly toxic oxon (P=O) form. msstate.edu

S9 Fractions : The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a tissue homogenate. nih.govnih.gov It contains both the microsomal and the cytosolic fractions. nih.govnih.gov This makes the S9 fraction a more complete metabolic system than microsomes alone, as it includes not only Phase I enzymes (like CYPs) but also a wide array of Phase II cytosolic enzymes (such as glutathione (B108866) transferases and sulfotransferases). nih.gov The use of S9 fractions allows for the investigation of both oxidative bioactivation and subsequent conjugation reactions that may lead to detoxification. nih.gov Research on rat liver and brain S9 fractions has been conducted to separate cytosolic proteins from membrane-bound proteins to specifically study the microsomal metabolism of phorate. msstate.edu

| Subcellular Fraction | Primary Enzyme Content | Key Metabolic Reactions Studied for Phorate | Source |

|---|---|---|---|

| Microsomes | Phase I Enzymes (Cytochrome P450s, FMOs) | Oxidative desulfuration (P=S to P=O), sulfoxidation | msstate.edu |

| S9 Fraction | Phase I (Microsomal) and Phase II (Cytosolic) Enzymes | Comprehensive metabolism including oxidation and conjugation pathways | nih.govnih.gov |

| Cytosol | Phase II Enzymes (e.g., Glutathione Transferases) | Detoxification via conjugation | bioivt.com |

Cellular systems offer a more integrated model of metabolism, retaining the cellular architecture and the interplay between different enzyme systems.

Hepatocytes : Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolizing enzymes and cofactors, closely reflecting the functions of the liver in vivo. nih.govyoutube.com They are used to generate metabolic profiles that are often similar to those found in the whole organism. nih.gov While specific studies on Phorate-d10 in hepatocytes are not detailed in the provided context, the general methodology involves incubating the compound with cultured hepatocytes and analyzing the formation of metabolites over time.

Liver Cell Lines : Immortalized liver cell lines, such as HepG2, are another tool used in toxicology and metabolism studies. nih.gov They offer advantages like unlimited availability and a stable phenotype. nih.gov However, many standard hepatoma cell lines express very low levels of key drug-metabolizing enzymes compared to primary hepatocytes, which can limit their utility for accurately predicting metabolic pathways and rates. nih.gov Strategies are being developed to engineer these cell lines to enhance their metabolic competence. nih.govnih.gov

Other Cell Lines : Various cell lines can be used to investigate specific toxicological endpoints. For instance, the Hep-2 cell line, commonly used in respiratory tract studies, has been employed to test the cytotoxicity and genotoxicity of pesticide formulations. beyondpesticides.org Such studies can reveal cellular damage associated with the parent compound or its metabolites. beyondpesticides.org

Interspecies Comparative Metabolism Investigations

Comparing metabolism across different species is crucial for toxicology, as it helps in selecting appropriate animal models for risk assessment and in extrapolating data to humans.

Significant differences in the rate and pathway of phorate metabolism exist among various animal species. An early study compared the rate of phorate disappearance in liver homogenates from several species. capes.gov.br It was found that the rates of metabolism were considerably higher in rat, guinea pig, and monkey liver homogenates compared to those from female chickens. capes.gov.br The study highlighted that the oxidative system in rat, guinea pig, and monkey livers was uniformly active in metabolizing phorate. capes.gov.br

In rats, phorate is rapidly absorbed and extensively metabolized. who.int The primary metabolites result from the cleavage of the sulfur-phosphorus bond, followed by methylation and oxidation of the thiol group, leading to a series of nonphosphorylated metabolites that are primarily excreted in the urine. who.int Phosphorylated metabolites, including phorate sulfoxide (B87167) and phorate sulfone, are found mainly in the feces. who.int Studies in mice have investigated the relative contributions of CYP enzymes and flavin-containing monooxygenases (FMO) to phorate sulfoxidation. who.int

| Species | Relative Rate of Metabolism (Oxidative System) | Source |

|---|---|---|

| Rat | High and Active | capes.gov.br |

| Guinea Pig | High and Active | capes.gov.br |

| Monkey | High and Active | capes.gov.br |

| Chicken (Male) | Active | capes.gov.br |

| Chicken (Female) | Considerably Lower than Male | capes.gov.br |

Extrapolating animal data to humans requires a direct comparison of metabolic pathways using in vitro human-derived materials. Human liver microsomes (HLM) are the standard tool for this purpose. nih.gov By incubating phorate with HLM and microsomes from various animal species, researchers can identify qualitative and quantitative differences in metabolite formation.

For example, a study on the related carbamate (B1207046) insecticide furathiocarb, which also undergoes CYP-mediated metabolism, compared its biotransformation across liver microsomes from seven mammalian species, including humans. nih.gov This type of comparative study reveals species-specific differences in the activity of various CYP isoforms, leading to different rates of formation for key metabolites. nih.gov Such data are vital for in vitro-in vivo extrapolation (IVIVE), which aims to predict human clearance and metabolic profiles from in vitro data. nih.gov For phorate, this would involve comparing the rates of formation of phorate sulfoxide, phorate sulfone, and the active phorate oxon across species to better understand human-specific risks. msstate.edu

Enzyme Reaction Phenotyping and Metabolic Pathways

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. nih.govnih.gov For phorate, this is critical as its toxicity is dependent on metabolic activation. msstate.edu

The primary metabolic pathway for phorate is bioactivation via oxidation, catalyzed predominantly by Cytochrome P450 enzymes in the liver. msstate.edunih.gov This leads to a cascade of more polar and often more toxic metabolites. msstate.edu

The key metabolic steps are:

Sulfoxidation : The thioether sulfur is oxidized to form phorate sulfoxide (PHR-sulfoxide), which is then further oxidized to phorate sulfone (PHR-sulfone). msstate.eduresearchgate.net

Oxidative Desulfuration : The thiono (P=S) group is converted to an oxon (P=O) group. This can occur on the parent molecule to form phorate-oxon (B1209986) (PHO) or on the sulfoxide and sulfone metabolites to form phorate-oxon sulfoxide (PHO-sulfoxide) and phorate-oxon sulfone (PHO-sulfone). msstate.edu The oxon metabolites are potent inhibitors of acetylcholinesterase, the primary mechanism of acute toxicity. nih.govresearchgate.net

While CYPs are the major enzymes involved, flavin-containing monooxygenases (FMOs) also contribute to a lesser extent to the initial sulfoxidation of phorate, but not to the formation of the more toxic oxon metabolites. msstate.edu Reaction phenotyping studies typically use a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes to determine the contribution of individual CYP isoforms (e.g., CYP3A4, CYP2C19) to these reactions. nih.govnih.govresearchgate.net

| Metabolite | Abbreviation | Primary Metabolic Pathway | Key Enzymes | Source |

|---|---|---|---|---|

| Phorate Sulfoxide | PHR-sulfoxide | Sulfoxidation | CYPs, FMOs | msstate.edu |

| Phorate Sulfone | PHR-sulfone | Sulfoxidation | CYPs | msstate.edu |

| Phorate Oxon | PHO | Oxidative Desulfuration | CYPs | msstate.edu |

| Phorate Oxon Sulfoxide | PHO-sulfoxide | Oxidation | CYPs | msstate.edu |

| Phorate Oxon Sulfone | PHO-sulfone | Oxidation | CYPs | msstate.edu |

Table of Compound Names

| Name Mentioned in Article | Chemical Name |

| Phorate | O,O-diethyl S-(ethylthiomethyl) phosphorodithioate |

| Phorate-d10 | O,O-diethyl-d10 S-(ethylthiomethyl) phosphorodithioate |

| Phorate Sulfoxide | O,O-diethyl S-(ethylsulfinylmethyl) phosphorodithioate |

| Phorate Sulfone | O,O-diethyl S-(ethylsulfonylmethyl) phosphorodithioate |

| Phorate Oxon | O,O-diethyl S-(ethylthiomethyl) phosphorothioate |

| Phorate Oxon Sulfoxide | O,O-diethyl S-(ethylsulfinylmethyl) phosphorothioate |

| Phorate Oxon Sulfone | O,O-diethyl S-(ethylsulfonylmethyl) phosphorothioate |

Identification of Cytochrome P450 (CYP) Isoform Contributions

The Cytochrome P450 (CYP) superfamily of enzymes is a primary contributor to the phase I metabolism of a wide array of xenobiotics, including phorate. mdpi.com These enzymes are responsible for activating the parent compound through desulfuration to its highly toxic oxygen analog (oxon) and for further detoxification reactions. researchgate.net

In vitro studies have identified specific CYP isoforms involved in phorate's metabolism. While CYP3A4 is capable of performing various oxidation steps, the main isoform implicated in phorate transformation is CYP2C9. unito.it The metabolic reactions catalyzed by CYPs are diverse and lead to several oxidation products. unito.it One key pathway is the conversion of phorate to phoratoxon (B113761) sulfone and phoratoxon sulfoxide. unito.it The formation of the oxon metabolite is considered a bioactivation step, as phorate's oxygen analogs are more potent inhibitors of acetylcholinesterase. msstate.edu Research indicates that CYPs located in the liver and even the brain can bioactivate phorate, potentially forming the more toxic metabolites near critical targets in the central nervous system. msstate.edu

Characterization of Other Metabolic Enzymes (e.g., FAD-Containing Monooxygenases)

Alongside CYPs, the Flavin-containing monooxygenases (FMOs) represent another crucial family of phase I enzymes involved in the metabolism of xenobiotics containing nucleophilic heteroatoms like sulfur. nih.govresearchgate.net FMOs play a distinct and significant role in the biotransformation of phorate. nih.govresearchgate.net

Unlike the broader oxidative capabilities of CYPs, FMOs catalyze a very specific reaction on the phorate molecule. unito.it In vitro investigations have demonstrated that FMOs oxygenate the thioether sulfur of phorate, leading exclusively to the formation of phorate sulfoxide. unito.itresearchgate.net This S-oxygenation reaction does not proceed further to form the corresponding sulfone under the action of FMOs. researchgate.net Specific isoforms, such as human FMO1 (hFMO1) and expressed human FMO2.1, have been shown to be effective catalysts for this conversion. unito.itresearchgate.net The catalytic mechanism of FMOs is distinct from that of CYPs, utilizing a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to activate molecular oxygen. ucl.ac.ukwikipedia.org This enzymatic action converts lipophilic xenobiotics like phorate into more polar and readily excretable metabolites. nih.gov

Table 1: Key Enzymes in Phorate Metabolism and Their Products

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction(s) | Key Metabolite(s) Formed | Citation(s) |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2C9, CYP3A4 | Desulfuration (P=S to P=O), Oxidation | Phoratoxon sulfoxide, Phoratoxon sulfone | unito.it |

| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO2.1 | Thioether S-oxygenation | Phorate sulfoxide | unito.itresearchgate.net |

Metabolite Identification and Structural Characterization in Non-Human Biological Matrices

The definitive identification and structural elucidation of phorate metabolites in various biological samples are essential for understanding its toxicokinetics. This has been achieved through the application of sophisticated analytical instrumentation and, increasingly, with the aid of predictive computational software.

Application of Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone for identifying and quantifying phorate and its metabolites in complex biological matrices. medwinpublishers.comijpras.comnih.gov

GC-MS has been successfully used to detect and characterize phorate and its major metabolites—phorate sulfoxide, phorate sulfone, and diethyl dithiophosphoric acid—in visceral matrices. medwinpublishers.com The electron ionization (EI) mass spectra provide distinct molecular ions and diagnostic product ions that allow for unambiguous identification. medwinpublishers.com

More commonly, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed for its high sensitivity and specificity. nih.govscitepress.org This technique has been used to identify and quantify phorate, phorate sulfoxide, and phorate sulfone in samples such as eggs. scitepress.org In studies involving animal models, UPLC-MS was used to analyze urine from rats exposed to phorate, leading to the identification of diethylthiophosphate (B1229741) (DETP) as a specific biomarker of exposure. nih.gov A comprehensive analysis of livestock samples using LC-MS/MS in multiple reaction monitoring (MRM) mode allowed for the simultaneous quantification of the parent compound and five key metabolites: phorate sulfoxide, phorate sulfone, phorate oxon, phorate oxon sulfoxide, and phorate oxon sulfone. researchgate.net

Table 2: Phorate Metabolites Identified in Non-Human Matrices via Mass Spectrometry

| Metabolite | Analytical Method | Biological Matrix | Citation(s) |

|---|---|---|---|

| Phorate sulfoxide | GC-MS, UPLC-MS/MS, LC-MS/MS | Viscera, Eggs, Livestock | medwinpublishers.comscitepress.orgresearchgate.net |

| Phorate sulfone | GC-MS, UPLC-MS/MS, LC-MS/MS | Viscera, Eggs, Livestock | medwinpublishers.comscitepress.orgresearchgate.net |

| Phoratoxon | LC-MS/MS | Livestock | researchgate.net |

| Phoratoxon sulfoxide | LC-MS/MS | Livestock | researchgate.net |

| Phoratoxon sulfone | LC-MS/MS | Livestock | researchgate.net |

| Diethyl Dithiophosphoric acid | GC-MS | Viscera | medwinpublishers.com |

| Diethylthiophosphate (DETP) | UPLC-MS | Rat Urine | nih.gov |

Computational and In Silico Approaches for Metabolite Prediction (e.g., METEOR, SyGMa)

In silico metabolite prediction tools offer a rapid and cost-effective means to forecast the biotransformation of xenobiotics, complementing experimental data. nih.gov These computational models use algorithms based on known metabolic pathways and enzymatic reactions to predict the likely metabolites of a parent compound. nih.gov

Software such as the Systematic Generation of potential Metabolites (SyGMa) operates using a rule-based approach. nih.gov It applies a comprehensive library of biotransformation rules (e.g., oxidation, reduction, hydrolysis, conjugation) to the chemical structure of a substrate like phorate. nih.govnih.gov For phorate, SyGMa would predict phase I reactions such as S-oxidation at the thioether and sulfide (B99878) positions and desulfuration of the P=S group, as well as phase II conjugation reactions. nih.gov The strength of tools like SyGMa lies in their ability to generate a wide range of potential metabolites exhaustively, covering both phase I and phase II reactions, which helps guide targeted analysis in experimental studies. nih.gov While these tools are powerful, their application is limited by the coverage of their transformation rules, and they may generate false positives. nih.gov Newer approaches utilizing deep language models and prompt engineering, such as MetaPredictor, aim to improve accuracy and reduce false positives by moving beyond predefined rules. nih.gov

Environmental Fate and Transport Research of Phorate

Sorption Dynamics in Environmental Media (e.g., Soil)

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic compounds in soil. For phorate (B1677698), Koc values have been reported to range from 543 to 3,200 L/kg, indicating low to slight mobility in soil. nih.gov This moderate binding affinity is largely attributed to the interaction of phorate with soil organic matter and clay content. orst.edu Field studies have confirmed that phorate binds moderately well to most soils, with leaching being particularly low in soils with high clay and organic matter content. orst.edu

Table 1: Soil Sorption and Mobility of Phorate

| Parameter | Value | Interpretation |

| Organic Carbon Partition Coefficient (Koc) | 543 - 3,200 L/kg | Low to slight mobility |

| Mobility in Soil | Moderately well-bound | Leaching potential is generally low, especially in soils with high organic matter and clay content |

Leaching Potential and Groundwater Contamination

The potential for phorate to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is governed by a combination of its sorption characteristics, persistence in the soil, and the hydrogeological properties of the site.

Phorate's moderate sorption to soil particles, as indicated by its Koc values, suggests that it is not highly mobile in most soil types. orst.edu Field studies have demonstrated that phorate and its residues tend to remain in the upper layers of the soil. In one study, even at high application rates (4 and 8 kg a.i./ha), the concentration peaks of total phorate residues remained stationary at a depth of 7.5 cm throughout the seasons until the pesticide had nearly dissipated. nih.gov This research concluded that there appears to be no significant threat of groundwater contamination by phorate even at these elevated application rates. nih.gov

Other research corroborates these findings, indicating that phorate has minimal potential to leach through the soil and contaminate groundwater, particularly in soils with high clay and organic matter content. orst.edu The risk of leaching is considered to be higher in sandy soils where aquifers are shallow. orst.edu In a column study, the metabolic transformation of phorate was observed, with its sulfoxide (B87167) and sulfone metabolites showing slight mobility within the soil column but being mostly detected in the topsoil layer. researchgate.net

Table 2: Leaching Potential of Phorate

| Study Type | Key Findings | Implication for Groundwater Contamination |

| Field Study (High Concentration) | Total phorate residue peaks remained at 7.5 cm depth. nih.gov | Low threat of contamination. nih.gov |

| General Assessment | Leaching is very low in soils with high clay and organic matter. orst.edu | Higher potential in sandy soils with shallow aquifers. orst.edu |

| Column Leaching Study | Metabolites (phorate sulfoxide and sulfone) showed slight mobility but were primarily in the topsoil. researchgate.net | Limited vertical movement of toxic residues. |

Volatilization Processes

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For pesticides applied to soil, volatilization can be a significant pathway of dissipation, contributing to their atmospheric transport and deposition in other areas.

The tendency of a chemical to volatilize from moist soil and water surfaces is often estimated using its Henry's Law constant. Phorate has a Henry's Law constant of 4.37 x 10⁻⁶ atm-m³/mol, which suggests that volatilization from moist soil surfaces is expected to occur. nih.gov However, the adsorption of phorate to soil particles is expected to attenuate this process. nih.gov

Several environmental factors influence the rate of volatilization, including soil temperature, soil moisture, and air movement across the soil surface. One study noted that one hour after application to various soil types, 25%, 20%, and 10% of the applied phorate had been lost through volatilization from sandy soil, silt-loam, and muck, respectively, with little to no further volatilization after this initial period. inchem.org This suggests that volatilization is most significant shortly after application and is influenced by soil type. inchem.org Phorate has also been shown to move readily in the soil in the vapor phase. inchem.org

Table 3: Physicochemical Properties Related to Phorate Volatilization

| Property | Value | Implication |

| Henry's Law Constant | 4.37 x 10⁻⁶ atm-m³/mol | Volatilization from moist soil is expected, but may be limited by soil adsorption. nih.gov |

| Vapor Pressure | 8.4 x 10⁻⁴ mmHg at 25°C | Contributes to the potential for volatilization. |

Field Dissipation Studies and Environmental Half-Life Assessment

The persistence of phorate in the environment is a key factor in its potential to cause adverse effects. Field dissipation studies are conducted to determine the rate at which a pesticide breaks down and is removed from the soil under real-world conditions. The dissipation half-life (DT50) is the time it takes for 50% of the initial concentration of the pesticide to dissipate.

Phorate is considered to be of moderate persistence in the soil environment. orst.edu Reported field half-lives for phorate vary widely, ranging from 2 to 173 days, with a representative value often cited as approximately 60 days. orst.edu This variability is influenced by a number of factors including soil type, climate, and application method.

In a study conducted in a sandy clay loam soil within a tropical sugarcane ecosystem, the dissipation of phorate was investigated. The half-life of the parent phorate was found to be 5.5 days. nih.gov However, phorate rapidly oxidizes in the soil to its more toxic and persistent metabolites, phorate sulfoxide and phorate sulfone. nih.gov The half-life of the total residues (phorate + phorate sulfoxide + phorate sulfone) was significantly longer at 19.8 days. nih.gov In this study, phorate sulfoxide and phorate sulfone were detected in the soil for up to 105 and 135 days, respectively, long after the parent phorate had dissipated. nih.gov Other studies have reported degradation half-lives of 7 days in sandy loam, 9 days in silty clay loam, and 8 days in clay loam. nih.gov

Table 4: Field Dissipation Half-Life of Phorate in Different Soil Types

| Soil Type | Phorate Half-Life (days) | Total Residue Half-Life (days) | Reference |

| Sandy Clay Loam | 5.5 | 19.8 | nih.gov |

| Sandy Loam | 7 | Not Reported | nih.gov |

| Silty Clay Loam | 9 | Not Reported | nih.gov |

| Clay Loam | 8 | Not Reported | nih.gov |

Development and Validation of Environmental Fate Simulation Models

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. These models are essential for regulatory risk assessments as they can estimate potential concentrations of pesticides in soil, water, and air.

For phorate, several models have been used to estimate its environmental concentrations. The Pesticide Root Zone Model (PRZM) is a one-dimensional model that simulates the movement of pesticides in the unsaturated soil zone, accounting for processes like runoff, erosion, plant uptake, and degradation. nih.gov PRZM is often used in conjunction with the Exposure Analysis Modeling System (EXAMS), which simulates the fate of pesticides in aquatic environments.

The performance of these models is evaluated through validation studies, where model predictions are compared with measured data from field or laboratory experiments. For groundwater assessments, models such as SCI-GROW and PRZM-GW have been used. A comparison of these models with historical groundwater monitoring data for 66 different pesticides showed that PRZM-GW tended to over-predict concentrations for certain types of pesticides, particularly those with low Koc values and no simulated hydrolysis. nih.gov While this study did not focus specifically on phorate, it highlights the importance of understanding the assumptions and limitations of these models.

The validation of PRZM for other pesticides has shown that the model's predictions are in reasonable agreement with field data, especially for the topsoil. researchgate.net However, discrepancies can occur, emphasizing the need for site-specific data to improve model accuracy. researchgate.net The development and validation of these models are ongoing processes, with the goal of providing more accurate and reliable predictions of pesticide fate and transport to support environmental risk assessments. nih.gov

Table 5: Environmental Fate Models Used for Phorate Assessment

| Model | Application | Key Processes Simulated |

| PRZM (Pesticide Root Zone Model) | Soil and unsaturated zone | Runoff, erosion, degradation, leaching, plant uptake, volatilization. nih.gov |

| EXAMS (Exposure Analysis Modeling System) | Aquatic environments | Transport, transformation, and fate in surface waters. |

| SCI-GROW (Screening Concentration in Ground Water) | Groundwater | Screening-level estimation of pesticide concentrations in groundwater. |

| PRZM-GW | Groundwater | More deterministic estimation of pesticide concentrations in groundwater. nih.gov |

Advanced Research Directions and Methodological Innovations in Phorate D10 Application

High-Throughput Screening Methodologies Incorporating Deuterated Standards

High-throughput screening (HTS) is essential in environmental monitoring and food safety, where large numbers of samples must be analyzed for pesticide residues. The integration of deuterated internal standards like Phorate-d10 is fundamental to the robustness and reliability of these HTS methodologies. clearsynth.com